N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide, also known as JNJ-42165279, is a novel selective antagonist of the kappa opioid receptor (KOR). It was first reported in 2016 by researchers from Janssen Research & Development and has since been studied for its potential therapeutic applications.
Wirkmechanismus
N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is a selective antagonist of the KOR, which is a type of opioid receptor found in the brain and spinal cord. KOR activation has been linked to dysphoria, anxiety, and depression, while KOR blockade has been shown to produce antidepressant and anxiolytic effects.
Biochemical and physiological effects:
N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide has been shown to produce a range of biochemical and physiological effects, including reducing pain sensitivity, increasing social interaction, and decreasing anxiety-like behavior in animal models. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is its selectivity for the KOR, which allows for more specific targeting of this receptor compared to other opioids. However, one limitation is that it has only been tested in animal models, and its effects in humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide, including:
1. Further studies on its potential therapeutic applications, particularly in the areas of pain management, depression, and addiction.
2. Studies to better understand its mechanism of action and how it interacts with other opioid receptors.
3. Clinical trials to test its safety and efficacy in humans.
4. Development of new compounds based on the structure of N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide with improved selectivity and efficacy.
In conclusion, N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide is a novel selective antagonist of the KOR that has shown promise in reducing pain, anxiety, and drug-seeking behavior in animal models. Further research is needed to fully understand its potential therapeutic applications and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide involves several steps, starting with the reaction of 4-methylbenzoyl chloride with piperidine in the presence of a base to form 1-(4-methylbenzoyl)piperidine. This is then reacted with 2-cyano-1-methoxypropan-2-yl chloroformate to form N-(2-cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-Cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide has been studied for its potential therapeutic applications in several areas, including pain management, depression, and addiction. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain.
Eigenschaften
IUPAC Name |
N-(2-cyano-1-methoxypropan-2-yl)-1-(4-methylbenzoyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14-6-8-15(9-7-14)18(24)22-10-4-5-16(11-22)17(23)21-19(2,12-20)13-25-3/h6-9,16H,4-5,10-11,13H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDQBZBXKMJKAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC(C2)C(=O)NC(C)(COC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methoxy-1-methylethyl)-1-(4-methylbenzoyl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.